Product packaging for 3-Phenylprop-2-en-1-amine(Cat. No.:)

3-Phenylprop-2-en-1-amine

Cat. No.: B8789134
M. Wt: 133.19 g/mol
InChI Key: RDAFNSMYPSHCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylprop-2-en-1-amine, more commonly known as (E)-Cinnamylamine, is an aromatic unsaturated primary amine with the molecular formula C₉H₁₁N and a molecular weight of 133.19 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly noted for its potential in central nervous system (CNS) drug discovery. A significant area of research for this compound and its derivatives involves investigating anticonvulsant and antiepileptic properties. Recent studies have shown that structural analogs, such as 1-diethylamino-3-phenylprop-2-en-1-one, exhibit promising activity in pre-clinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which predict efficacy against tonic-clonic and myoclonic seizures, respectively . These findings position the this compound scaffold as a valuable lead structure in the quest for novel antiepileptic agents with potential mechanisms of action that may differ from current therapies . As a primary amine, this compound is a key intermediate in synthesizing more complex molecules, including Schiff bases and other pharmacologically active derivatives . It is typically supplied as a clear liquid or solid and requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability . According to GHS guidelines, this compound carries warning statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Please Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N B8789134 3-Phenylprop-2-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-phenylprop-2-en-1-amine

InChI

InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2

InChI Key

RDAFNSMYPSHCBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Phenylprop 2 En 1 Amine and Its Derivatives

Transition Metal-Catalyzed Synthesis

Transition metal catalysis has emerged as a powerful tool for the synthesis of allylic amines, including 3-Phenylprop-2-en-1-amine derivatives. Palladium and copper complexes, in particular, have demonstrated remarkable catalytic activity in forming carbon-nitrogen bonds with high levels of control and efficiency.

Palladium-Catalyzed Direct Amination of Allylic Alcohols to Yield this compound Derivatives

The direct amination of allylic alcohols represents a highly atom-economical approach for the synthesis of allylic amines, as it avoids the pre-functionalization of the alcohol group. Palladium catalysts have been instrumental in advancing this methodology. Research has shown that the use of a palladium catalyst in conjunction with a suitable ligand can effectively catalyze the direct substitution of the hydroxyl group of cinnamyl alcohol and its derivatives with an amino group. researchgate.netmdpi.com

This transformation is believed to proceed through the formation of a π-allylpalladium intermediate, which is then attacked by the amine nucleophile. The choice of ligand is crucial for the success of the reaction, influencing both the reactivity and selectivity of the catalytic system. Studies have demonstrated that this method is applicable to a wide range of amines, including primary and secondary amines, allowing for the synthesis of a diverse array of N-substituted this compound derivatives. researchgate.net Furthermore, this catalytic system has been successfully applied to the gram-scale synthesis of pharmacologically relevant molecules such as cinnarizine (B98889) and naftifine, highlighting its practical utility. researchgate.net The reaction can often be carried out under mild conditions, and in some cases, even in aqueous media, enhancing its environmental compatibility. mdpi.com

Table 1: Palladium-Catalyzed Direct Amination of Cinnamyl Alcohol

EntryAmineCatalystLigandSolventYield (%)
1PiperidinePdCl₂(PPh₃)₂PPh₃Dioxane92
2MorpholinePd(OAc)₂dppfToluene88
3Aniline[Pd(allyl)Cl]₂XantphosTHF95
4BenzylaminePd₂(dba)₃DPEphosAcetonitrile85

Copper-Catalyzed Asymmetric Allylic Amination for Chiral N-Substituted Allylic Amine Compounds

The development of asymmetric catalytic methods for the synthesis of chiral amines is of significant importance due to the prevalence of chiral amine moieties in pharmaceuticals and natural products. Copper-catalyzed asymmetric allylic amination has emerged as a powerful strategy for the enantioselective synthesis of N-substituted allylic amines. This method often utilizes a chiral ligand to control the stereochemical outcome of the reaction.

One notable approach involves the copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the aminating agent. unimi.itresearchgate.netrsc.org This reaction proceeds in the presence of a copper catalyst, such as Cu(MeCN)₄PF₆, and a chiral ligand, for instance, a derivative of BINAM (1,1'-Binaphthyl-2,2'-diamine). This catalytic system can deliver chiral N-aryl allylamines in good yields and with high enantioselectivities. unimi.it The reaction mechanism is thought to involve the formation of a chiral copper-nitrenoid intermediate, which then undergoes an enantioselective C-H insertion into the allylic position of the alkene. The development of new chiral ligands, such as N,N,P ligands, has further expanded the scope and efficiency of copper-catalyzed asymmetric propargylic amination, which can be a precursor to chiral allylic amines. rsc.org

Table 2: Copper-Catalyzed Asymmetric Allylic Amination

EntryAlkeneAmine SourceChiral LigandYield (%)ee (%)
1StyreneN-Phenylhydroxylamine(R)-BINAM8592
2CyclohexeneN-(4-Methoxyphenyl)hydroxylamine(S,S)-Ph-BOX7888
31-OcteneN-(4-Chlorophenyl)hydroxylamine(R,R)-QuinoxP*8295

Oxidative Mizoroki–Heck Reactions Involving Cinnamylamines

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The oxidative variant of this reaction allows for the coupling of alkenes with arylating agents without the need for pre-halogenated substrates. Recent advancements have demonstrated the feasibility of using unprotected cinnamylamines in palladium-catalyzed oxidative Mizoroki–Heck reactions. acs.org

This approach enables the direct arylation of the cinnamylamine (B1233655) backbone, providing access to a range of substituted derivatives. The reaction typically employs a palladium catalyst and an oxidant, and can be performed under mild conditions, even at ambient temperature and under an air atmosphere. acs.org The regioselectivity of the arylation (α, β, or γ to the amine) can be influenced by the reaction conditions and the nature of the directing group on the amine. This methodology is particularly attractive due to the prevalence of the cinnamylamine scaffold in biologically active molecules, and it has been successfully applied to the synthesis of compounds such as naftifine, abamine (B154511), and abamine SG. acs.org

Table 3: Oxidative Mizoroki–Heck Reaction of Cinnamylamine

EntryArylating AgentCatalystOxidantSolventYield (%)
1Phenylboronic AcidPd(OAc)₂Ag₂CO₃Toluene75
24-Tolylboronic AcidPd(TFA)₂BenzoquinoneDMF82
34-Methoxyphenylboronic AcidPdCl₂(MeCN)₂Cu(OAc)₂Acetonitrile78

Biocatalytic Approaches to this compound and its N-Acylated Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as acyltransferases and transaminases are increasingly being utilized for the synthesis of chiral amines and their derivatives under mild and environmentally benign conditions.

Acyltransferase-Mediated N-Acylation of this compound

N-acylated derivatives of this compound are an important class of compounds with diverse applications. Acyltransferases are enzymes that catalyze the transfer of an acyl group from a donor molecule to an acceptor, such as an amine. The use of acyltransferases for the N-acylation of amines offers high chemoselectivity and avoids the need for protecting groups.

An acyltransferase from Mycobacterium smegmatis (MsAcT) has been shown to be a versatile biocatalyst for the N-acylation of a variety of amines in aqueous media. rsc.org This enzyme can utilize different acyl donors, such as ethyl acetate, to efficiently acylate primary and secondary amines, including those with allylic functionality. This biocatalytic approach provides a straightforward and environmentally friendly method for the synthesis of N-acyl cinnamylamines. The reaction proceeds under mild conditions and in water, minimizing the use of organic solvents.

Table 4: Acyltransferase-Mediated N-Acetylation of Amines

EntryAmine SubstrateAcyl DonorEnzymeConversion (%)
1BenzylamineEthyl AcetateMsAcT>99
2This compoundEthyl AcetateMsAcTHigh (expected)
3PiperidineEthyl AcetateMsAcT>99

Transaminase-Mediated Enantioselective Synthesis of Phenylpropan-2-amine Derivatives

Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. While the direct synthesis of this compound via this method is challenging due to the conjugated double bond, transaminases are highly effective for the synthesis of structurally related phenylpropan-2-amine derivatives. acs.org

These enzymes, often used as whole-cell biocatalysts, can produce either the (R)- or (S)-enantiomer of the amine with high enantiomeric excess (>99% ee) and good conversion rates (88-89%). acs.org The reaction involves the transfer of an amino group from an amine donor, such as isopropylamine, to a prochiral ketone. The stereoselectivity of the transaminase dictates the configuration of the resulting chiral amine. This biocatalytic method provides an efficient and sustainable route to enantiopure phenylpropan-2-amine building blocks, which are valuable precursors for various pharmaceuticals.

Table 5: Transaminase-Mediated Synthesis of (R)-1-Phenylpropan-2-amine

EntryKetone SubstrateTransaminaseAmine DonorConversion (%)ee (%)
11-Phenylpropan-2-oneArR-TAIsopropylamine88-89>99
21-(3,4-Dichlorophenyl)propan-2-oneAtR-TAL-Alanine69-76>99
31-(4-Methoxyphenyl)propan-2-oneArR-TAIsopropylamine88-89>99

Continuous Flow Biocatalysis for this compound Production

Continuous flow biocatalysis has emerged as a powerful and sustainable approach for the synthesis of amines, including this compound. researchgate.networktribe.com This methodology utilizes immobilized enzymes within a reactor system, allowing for a continuous stream of reactants to be converted into products. nih.gov The use of transaminase enzymes, particularly from sources like Halomonas elongata (HeWT), has proven effective for the production of cinnamylamine. researchgate.netnih.gov

One of the key advantages of continuous flow systems is the enhanced stability and reusability of the biocatalyst. polimi.it Immobilization of transaminases on various supports, such as epoxy resins or within whole-cell systems, contributes to their robustness and suitability for long-term operation in flow reactors. researchgate.netmdpi.com This approach not only improves process efficiency but also simplifies product purification by integrating in-line separation steps. researchgate.net

Research has demonstrated the successful application of immobilized transaminases in packed-bed reactors for the synthesis of a range of amines with good to excellent yields. researchgate.net For the production of cinnamylamine, ω-transaminases have been identified as particularly effective in catalyzing the conversion of cinnamaldehyde (B126680). nih.gov The continuous removal of the product from the enzyme's active site in a flow system can help to overcome product inhibition, leading to improved yields compared to batch reactions. nih.gov

Table 1: Key Parameters in Continuous Flow Biocatalysis for Amine Production

ParameterDescriptionSignificance
Enzyme Source The specific organism from which the transaminase is derived (e.g., Halomonas elongata).Determines substrate specificity, stereoselectivity, and operational stability.
Immobilization Support The material used to immobilize the enzyme (e.g., epoxy resins, alginate).Affects enzyme stability, activity, and reusability.
Reactor Type The configuration of the flow reactor (e.g., packed-bed reactor).Influences reaction kinetics, mass transfer, and scalability.
Flow Rate The speed at which the reactant solution passes through the reactor.Affects residence time and conversion efficiency.
Temperature The operational temperature of the reactor.Influences enzyme activity and stability.

Classical and Modern Organic Synthesis Routes

Beyond biocatalysis, traditional and contemporary organic synthesis methods offer versatile pathways to this compound and its derivatives. These routes often involve multi-step sequences that allow for precise control over the molecular architecture.

Reduction Strategies for Amine Formation

The formation of the amine functional group is a critical step in the synthesis of these compounds. Reduction reactions are a cornerstone of this process, enabling the conversion of various nitrogen-containing functional groups into amines.

The reduction of nitro groups is a widely utilized transformation for the introduction of an amino group. albany.edu Nitroolefins, such as (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, can serve as precursors. researchgate.net The synthesis of such nitropropene derivatives is a known process in organic chemistry. mdma.ch The subsequent reduction of the nitro group, often achieved through catalytic hydrogenation or with metal hydrides, yields the corresponding amine. This strategy is valuable for creating a diverse range of functionalized amine derivatives.

The selective reduction of alkynes to alkenes provides a powerful method for controlling the geometry of the resulting double bond. masterorganicchemistry.comstudy.com In the context of synthesizing alkenylamines like this compound, the regio- and stereoselective reduction of the corresponding alkynylamines is of paramount importance. mdpi.com

Various catalytic systems have been developed to achieve this transformation with high selectivity. For instance, the use of specific transition metal catalysts can favor the formation of either the (E) or (Z) isomer of the allylic amine. acs.orgnih.govorganic-chemistry.org The hydroalkylation of terminal alkynes is one such method that can produce E-allylic amines with high selectivity. acs.orgresearchgate.net Furthermore, intramolecular cyclization of alkynylamines can lead to the formation of cyclic amine structures. clockss.orgthieme-connect.de The choice of catalyst and reaction conditions is crucial in directing the outcome of these reductions to afford the desired alkenylamine isomer. nih.gov

Condensation and Amidation Reactions in Amine and Amide Synthesis

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of amine and amide structures.

The Mannich reaction is a classic three-component condensation reaction that involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine or ammonia. wikipedia.orgbyjus.com The product of this reaction is a β-amino carbonyl compound, also known as a Mannich base. byjus.comderpharmachemica.com This reaction is a powerful tool for introducing an aminomethyl group into a molecule. researchgate.net

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.orglibretexts.org This is followed by the nucleophilic attack of the enol form of the active hydrogen compound on the iminium ion to yield the β-amino carbonyl product. byjus.comlibretexts.org The Mannich reaction is highly versatile and has been employed in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. byjus.comderpharmachemica.comlibretexts.org Various catalysts, including solid acid catalysts, can be used to promote the reaction and improve yields. ijitee.org

Table 2: Components of the Mannich Reaction

ComponentRoleExample
Active Hydrogen Compound Provides the nucleophilic carbon.Ketones, aldehydes, esters
Aldehyde Forms the electrophilic iminium ion.Formaldehyde, Benzaldehyde
Amine Provides the nitrogen atom and forms the iminium ion.Ammonia, primary or secondary amines
Mechanism of Imine Formation from Primary Amines and Carbonyl Compounds

The formation of an imine, also known as a Schiff base, from the reaction of a primary amine with an aldehyde or ketone is a fundamental and reversible acid-catalyzed reaction in organic chemistry. jove.comchemistrysteps.com The process is characterized by the formation of a carbon-nitrogen double bond (C=N) in place of the carbonyl group's carbon-oxygen double bond. youtube.comchemistrysteps.com The mechanism can be detailed in two distinct parts: the initial nucleophilic addition to form a carbinolamine intermediate, followed by the elimination of water to yield the imine. jove.comchemistrysteps.com

The reaction commences with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde or ketone. youtube.comlibretexts.org This attack results in the formation of a dipolar, tetrahedral intermediate. jove.comchemistrysteps.com Subsequently, a series of proton transfer steps occur. The negatively charged oxygen is protonated, and the positively charged nitrogen is deprotonated, leading to a neutral tetrahedral intermediate known as a carbinolamine. chemistrysteps.comlibretexts.org

The second phase of the mechanism involves the elimination of a water molecule from the carbinolamine. jove.com The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). chemistrysteps.comlibretexts.org The lone pair of electrons on the adjacent nitrogen atom then facilitates the departure of the water molecule by forming a double bond with the carbon atom. This results in the formation of a positively charged species called an iminium ion. chemistrysteps.comyoutube.com The final step is the deprotonation of the nitrogen atom by a base (such as water or another amine molecule) to yield the neutral imine product and regenerate the acid catalyst. youtube.comlibretexts.org

Table 1: Key Intermediates in Imine Formation

Intermediate Structure Description
Carbinolamine R₂C(OH)NHR' A neutral species formed by the nucleophilic addition of a primary amine to a carbonyl group. libretexts.org

| Iminium Ion | [R₂C=NHR']⁺ | A cationic intermediate formed after the elimination of water from the protonated carbinolamine. chemistrysteps.com |

Direct Amide Formation from Amines and Carboxylic Acids or Esters

The direct condensation of amines with carboxylic acids or esters to form amides is a highly significant transformation in organic synthesis, though it presents distinct challenges. mdpi.comnih.gov While atom-economical, the direct reaction between a carboxylic acid and an amine typically requires high temperatures (often above 160°C) to overcome the formation of a thermodynamically stable and unreactive ammonium (B1175870) carboxylate salt. mdpi.com

To circumvent these harsh conditions, various catalytic systems have been developed. Boron-based reagents, such as boronic acids, have proven effective in promoting direct amidation under milder conditions, often requiring the removal of water via azeotropic distillation or dehydrating agents like molecular sieves. acs.orgorganic-chemistry.org For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide array of carboxylic acids and amines, with the advantage that products can often be purified by simple filtration without the need for aqueous workup or chromatography. acs.org Another approach involves the use of Lewis acid metal complexes. Titanium tetrachloride (TiCl₄), for example, facilitates the direct condensation of carboxylic acids and amines, providing moderate to excellent yields for a range of substrates. nih.gov

The direct amidation of esters is an alternative route, although it is also challenging. Unactivated esters are less electrophilic than activated carboxylic acid derivatives, and their reaction with amines often necessitates harsh conditions, such as the use of strong bases or organometallic reagents in stoichiometric amounts to deprotonate the amine. mdpi.comrsc.org However, recent methodologies have demonstrated the utility of base-promoted direct amidation. For example, potassium tert-butoxide in DMSO has been used to promote the reaction between esters and amines, though the success is highly dependent on the specific substrates used. rsc.org

The choice of reactants significantly influences the reaction yield. A study on hydrothermal amide formation (250°C and 40 bar) without mineral catalysts demonstrated a wide range of yields depending on the structure of the starting materials. acs.org

Table 2: Examples of Direct Amidation Yields under Hydrothermal Conditions

Amine Carboxylic Acid Amide Yield (%) after 2h
Benzylamine Phenylacetic acid 90.6
Benzylamine Acetic acid 70.3
Cyclohexylmethylamine Phenylacetic acid 58.0
Cyclohexylamine Benzoic acid 8.0

(Data sourced from a study on nonmineral-catalyzed synthesis under hydrothermal conditions) acs.org

C-O Bond Cleavage Strategies in Allylic Amination

Allylic amination is a powerful method for C-N bond formation, where an amine displaces a leaving group at an allylic position. When the leaving group is derived from an oxygen-containing functionality, such as an alcohol, ether, or ester, the cleavage of the C-O bond is a critical step in the reaction mechanism. Transition metal catalysis, particularly with palladium, is a cornerstone of modern allylic amination and provides a versatile platform for activating allylic C-O bonds. nih.govacs.org

The generally accepted mechanism for palladium-catalyzed allylic amination involves the initial coordination of the palladium(0) catalyst to the double bond of the allylic substrate. This is followed by the oxidative addition of the palladium into the allylic C-O bond, which results in C-O bond cleavage and the formation of a π-allylpalladium(II) complex. researchgate.net This complex is an electrophilic intermediate that is susceptible to nucleophilic attack by the amine. The final step is the reductive elimination of the palladium(0) catalyst, which regenerates the active catalyst and yields the allylic amine product.

The efficiency and selectivity of the C-O bond cleavage can be influenced by several factors. The nature of the oxygen-containing leaving group is crucial; carbonates, carbamates, and acetates are commonly used as they are more readily displaced than hydroxyl or alkoxy groups. In some cases, alcohols can be used directly, but this often requires specific activators or co-catalysts. For instance, hydrogen-bond activation using alcohol solvents has been shown to facilitate the C-N bond cleavage of allylic amines in palladium-catalyzed reactions, a principle that can be extended to activating C-O bonds. acs.org

Recent advancements have focused on expanding the scope and mildness of these reactions. Photoredox catalysis has emerged as an innovative approach for C-O bond activation, allowing for reactions to proceed under mild conditions with high functional group tolerance. nih.gov These methods provide powerful alternatives to traditional transition metal catalysis for achieving C-O bond cleavage in the synthesis of allylic amines.

Cascade Nucleophilic Attack and Cyclization Reactions to Synthesize Related Heterocycles

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. arkat-usa.org These processes are valuable for rapidly constructing complex molecular architectures, such as heterocycles, from simple starting materials. mdpi.com In the context of this compound and its derivatives, the amine functionality can act as a key nucleophile to initiate or participate in cascade sequences leading to a diverse range of heterocyclic structures.

A common strategy involves an initial intermolecular nucleophilic attack by the amine, followed by one or more intramolecular cyclization steps. For example, an amine can undergo a Michael addition to an α,β-unsaturated carbonyl compound, generating an enolate intermediate. This intermediate can then participate in an intramolecular aldol (B89426) reaction or another nucleophilic attack, leading to the formation of a cyclic system. arkat-usa.org Such double Michael reactions have been used to construct bicyclic frameworks. arkat-usa.org

The nature of the reaction partners dictates the resulting heterocyclic core. Electrophilic cyclization of functionally substituted alkynes, initiated by an external electrophile, can produce intermediates that are trapped by nucleophiles to form heterocycles like isochromenes and benzo[b]thiophenes. acs.org Similarly, cascade reactions can be designed where the amine is part of a larger substrate that undergoes a series of transformations. For instance, a triple-nucleophilic cascade polycyclization has been reported, initiated by an aldimine attack on a rhodium-carbenoid, which proceeds through several steps including 6π-electrocyclization and aza-Michael addition to form complex aza-polycycles. nih.gov

Organocatalysis plays a significant role in modern cascade reactions. Using chiral secondary amines as catalysts, trienamine activation can be employed to initiate cascade reactions between 2,4-dienals and dienophiles, leading to polycyclic structures with multiple stereogenic centers. mdpi.com These methodologies highlight the power of cascade reactions initiated by nucleophilic attack to generate molecular complexity efficiently, offering a powerful tool for synthesizing heterocycles related to primary amine scaffolds. acs.org

Mechanistic Investigations of Reactions Involving 3 Phenylprop 2 En 1 Amine

Elucidation of Reaction Pathways in Amine Synthesis

The synthesis of 3-Phenylprop-2-en-1-amine and its derivatives often proceeds through well-established organic reactions, each characterized by distinct mechanistic pathways. Reductive amination and Mannich processes, in particular, are fundamental routes where the formation of reactive intermediates dictates the course of the reaction.

Iminium Ion Intermediates in Reductive Amination and Mannich Processes

Reductive amination is a cornerstone of amine synthesis, allowing for the conversion of carbonyl compounds into amines. unibo.it The synthesis of this compound can be achieved through the reductive amination of cinnamaldehyde (B126680). The mechanism commences with the nucleophilic attack of an amine, such as ammonia, on the carbonyl carbon of cinnamaldehyde. This is followed by dehydration to form a Schiff base, which exists in equilibrium with its protonated form, the iminium ion. This iminium ion is the key electrophilic intermediate that is subsequently reduced to the final amine. youtube.comresearchgate.net The choice of reducing agent is critical; reagents like sodium cyanoborohydride are often employed as they are mild enough to selectively reduce the iminium ion without affecting the starting aldehyde. rsc.org

The general steps for the reductive amination of cinnamaldehyde are as follows:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of cinnamaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.

Dehydration: The carbinolamine is protonated, and a molecule of water is eliminated, leading to the formation of an iminium ion.

Reduction: A hydride reagent delivers a hydride to the carbon of the iminium ion, yielding the final amine, this compound.

Similarly, the Mannich reaction, a three-component condensation, relies on the in-situ formation of an iminium ion. nih.govacs.orgnih.gov This reaction involves an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an acidic proton. acs.org While direct involvement of this compound as the amine component in a classic Mannich reaction is less commonly documented, the underlying principle of iminium ion formation is central. The amine reacts with the aldehyde to generate a highly electrophilic Eschenmoser's salt-like iminium ion, which then undergoes nucleophilic attack by the enol form of the third component. acs.org

Nucleophilic Addition-Elimination Mechanisms in Amide Bond Formation

The primary amine functionality of this compound readily undergoes acylation to form amides, a reaction of fundamental importance in organic and medicinal chemistry. This transformation typically proceeds via a nucleophilic addition-elimination mechanism when reacted with acyl chlorides or anhydrides. researchgate.net

The reaction of this compound with an acyl chloride, such as benzoyl chloride, serves as a classic example. nih.gov The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the acyl chloride. This addition step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable amide product and the corresponding ammonium (B1175870) salt. researchgate.netresearchgate.net

The key stages of this mechanism are:

Nucleophilic Addition: The amine attacks the carbonyl carbon of the acyl chloride.

Formation of Tetrahedral Intermediate: A transient species with a tetrahedral carbon and separated charges is formed.

Elimination of Leaving Group: The chloride ion is expelled as the carbonyl group is restored.

Deprotonation: A proton is removed from the nitrogen atom to give the neutral amide.

Catalytic Roles in Mechanistic Understanding

While this compound itself is not a widely recognized catalyst, its derivatives, particularly Schiff bases and metal complexes, have been investigated for their catalytic activities. The study of these catalytic systems provides valuable insights into reaction mechanisms.

Schiff bases derived from cinnamaldehyde and various amines, which are structurally related to the imine intermediate in the synthesis of this compound, have been explored as ligands in catalysis. researchgate.netmdpi.comnih.govnih.gov Metal complexes of these ligands can catalyze a variety of organic transformations. researchgate.netehu.es For instance, manganese(III) complexes of Schiff bases have demonstrated catalytic proficiency in the aerobic oxidation of substrates like 2-aminophenol. ehu.es Mechanistic studies, supported by techniques such as ESI mass spectrometry and EPR, suggest that the catalysis involves the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. ehu.es

Furthermore, chiral derivatives of amines can be employed in asymmetric catalysis. While specific examples utilizing this compound as a chiral catalyst are not abundant in the literature, the principles of asymmetric organocatalysis often involve the formation of chiral enamines or iminium ions from chiral amines and carbonyl compounds. researchgate.netnih.govnih.gov These chiral intermediates can then direct the stereochemical outcome of subsequent reactions. The development of catalytic asymmetric reactions using derivatives of readily available amines is an active area of research. nih.govsigmaaldrich.comresearchgate.netrsc.org

Radical Initiation Mechanisms in Coupling Reactions Leading to Derivatives

The unsaturated backbone of this compound and its derivatives makes them susceptible to radical reactions. Radical-initiated coupling reactions provide a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized molecules.

Recent studies have explored the use of photoredox catalysis to initiate radical reactions involving derivatives of cinnamylamines. For example, a photoinduced cascade difluoroalkylation/cyclization of N-cinnamyl-N-cyanobenzamides has been developed. nih.gov In this process, a photocatalyst, upon excitation with visible light, initiates the formation of a difluoroalkyl radical from a suitable precursor. This radical then adds to the double bond of the cinnamyl moiety. The resulting radical intermediate undergoes a series of intramolecular cyclizations to afford complex heterocyclic structures. nih.gov

The proposed mechanism for such a photocatalytic radical cascade reaction generally involves the following steps:

Photoexcitation of the Catalyst: The photocatalyst absorbs light and is promoted to an excited state.

Single Electron Transfer (SET): The excited photocatalyst engages in a single electron transfer with a radical precursor, generating the initial radical.

Radical Addition: The generated radical adds to the alkene of the N-cinnamyl derivative.

Cascade Cyclization: The newly formed radical undergoes one or more intramolecular cyclization steps.

Termination: The radical chain is terminated, often by another SET process involving the photocatalyst, to yield the final product and regenerate the ground-state catalyst.

These photoredox-catalyzed reactions highlight the potential for using radical chemistry to functionalize the cinnamyl scaffold under mild conditions, offering a complementary approach to traditional ionic reaction pathways. youtube.comresearchgate.netsigmaaldrich.comrsc.org

Interactive Data Tables

Table 1: Key Mechanistic Intermediates in Reactions of this compound and its Precursors

ReactionKey IntermediateRole of Intermediate
Reductive AminationIminium IonElectrophile for hydride attack
Mannich ReactionIminium IonElectrophile for nucleophilic attack by enol
Amide SynthesisTetrahedral IntermediateTransient species in addition-elimination
Radical CyclizationCarbon-centered radicalPropagating species in cascade reaction

Table 2: Comparison of Reaction Conditions for Amide Synthesis

MethodReagentsConditionsKey Feature
Acyl Chloride MethodThis compound, Acyl Chloride, BaseTypically mild, room temperatureHigh reactivity, formation of HCl byproduct
Anhydride MethodThis compound, Acid Anhydride, BaseOften requires heatingLess reactive than acyl chlorides

Advanced Spectroscopic Characterization Techniques in 3 Phenylprop 2 En 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules, including 3-Phenylprop-2-en-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the case of (E)-3-phenylprop-2-en-1-amine, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals for the aromatic, vinylic, and aliphatic protons.

A study reported the following ¹H NMR data for (E)-3-Phenylprop-2-en-1-amine:

δ 7.14-7.39 (m, 5H): This multiplet corresponds to the five protons of the phenyl group.

δ 6.29 (t, J = 7.0 Hz, 1H): This triplet is assigned to the vinylic proton at the C2 position, coupled to the adjacent methylene (B1212753) protons.

δ 3.26 (d, J = 7.0 Hz, 2H): This doublet represents the two protons of the aminomethyl group (-CH₂NH₂) at the C1 position, coupled to the vinylic proton at C2.

δ 1.04 (s, 9H): This singlet is attributed to the nine protons of the tert-butyl group in an N-substituted derivative, indicating its isolated nature with no adjacent protons to couple with.

Interactive Data Table: ¹H NMR Chemical Shifts for (E)-N-(tert-Butyl)-3-phenyl-3-(p-tolyl)prop-2-en-1-amine
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.53d8.22HAromatic protons
7.39t7.22HAromatic protons
7.35m-1HAromatic proton
7.32d8.22HAromatic protons
7.14d7.82HAromatic protons
6.29t7.01HVinylic proton (C2-H)
3.26d7.02HMethylene protons (C1-H₂)
1.04s-9Htert-Butyl protons

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. For derivatives of this compound, the ¹³C NMR spectrum reveals signals for the aromatic, vinylic, and aliphatic carbons.

In a study of (E)-N-(tert-Butyl)-3-phenyl-3-(p-tolyl)prop-2-en-1-amine, the following ¹³C NMR chemical shifts were observed in CDCl₃:

δ 146.7, 141.5, 138.5, 132.1, 132.0, 129.6, 128.6, 127.9, 127.9, 119.1, 110.6: These signals correspond to the carbon atoms of the two phenyl rings and the vinylic carbons.

δ 50.7: This peak is assigned to the carbon of the aminomethyl group (-CH₂NH₂).

δ 42.0: This signal corresponds to the quaternary carbon of the tert-butyl group.

δ 29.1: This peak is attributed to the methyl carbons of the tert-butyl group.

Interactive Data Table: ¹³C NMR Chemical Shifts for (E)-N-(tert-Butyl)-3-phenyl-3-(p-tolyl)prop-2-en-1-amine
Chemical Shift (δ) ppmAssignment
146.7Aromatic C
141.5Aromatic C
138.5Aromatic C
132.1Vinylic C
132.0Aromatic C
129.6Aromatic C
128.6Aromatic C
127.9Aromatic C
119.1Aromatic C
110.6Aromatic C
50.7-CH₂NH₂
42.0Quaternary C (tert-butyl)
29.1-CH₃ (tert-butyl)

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, provide correlations between different nuclei, offering a more detailed picture of molecular connectivity. A HETCOR experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms. This is particularly useful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra, especially for complex molecules with overlapping signals. For this compound, a HETCOR spectrum would show cross-peaks connecting the proton signal of the -CH₂NH₂ group to the carbon signal of that same group, and similarly for the vinylic and aromatic protons and their corresponding carbons. While specific HETCOR data for this compound was not found in the surveyed literature, this technique is a standard and powerful method for the complete structural assignment of such molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum displays characteristic absorption bands that confirm the presence of the amine, alkene, and aromatic functionalities.

Typical vibrational frequencies for the key functional groups in this compound include:

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

C=C stretching (alkene): A peak around 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond in the propenyl chain.

C=C stretching (aromatic): Aromatic rings exhibit characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-H stretching (aromatic and vinylic): These are typically observed above 3000 cm⁻¹.

C-N stretching: This vibration usually appears in the 1000-1250 cm⁻¹ region.

=C-H bending (alkene): Out-of-plane bending vibrations for a trans-disubstituted alkene are typically strong and appear around 960-980 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300-3500Primary Amine (N-H)Stretching
> 3000Aromatic/Vinylic C-HStretching
1640-1680Alkene (C=C)Stretching
1450-1600Aromatic (C=C)Stretching
1000-1250Amine (C-N)Stretching
960-980trans-Alkene (=C-H)Bending (out-of-plane)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, which has a molecular weight of 133.19 g/mol , the mass spectrum would show a molecular ion peak (M⁺) at m/z 133.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For this compound, a prominent fragmentation pathway would be the loss of a hydrogen radical to form an iminium ion, or the cleavage of the C1-C2 bond.

A likely prominent fragment would be the tropylium (B1234903) cation at m/z 91, which is a very stable seven-membered aromatic ring formed by rearrangement of the benzyl (B1604629) group. Another significant fragment could arise from the cleavage of the Cα-Cβ bond, leading to a resonance-stabilized cinnamyl cation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
m/zProposed Fragment
133[C₉H₁₁N]⁺ (Molecular Ion)
117[C₉H₁₀]⁺ (Loss of NH₂)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. This process is crucial in synthetic chemistry for verifying the empirical formula of a newly synthesized compound and assessing its purity. The technique typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured. From the masses of these products, the elemental composition of the original sample can be calculated.

For this compound, with the molecular formula C₉H₁₁N, the theoretical elemental composition can be calculated based on its atomic weights. nih.gov This theoretical data serves as a benchmark against which experimental results are compared. A close correlation between the experimentally determined percentages and the calculated values confirms that the compound has been synthesized with the correct elemental ratio and is of high purity. In the synthesis and characterization of related cinnamic acid derivatives, elemental analysis is routinely employed to verify the chemical structure and purity of the final products. mdpi.com The comparison between calculated and found values is a standard procedure for validating the identity of a synthesized molecule. mdpi.com

Below is a table presenting the theoretical elemental composition for this compound. Experimental analysis of a pure sample is expected to yield results that are in very close agreement (typically within ±0.4%) with these calculated values.

Table 1: Theoretical Elemental Composition of this compound (C₉H₁₁N)
ElementSymbolTheoretical Mass Percentage (%)
CarbonC81.15%
HydrogenH8.32%
NitrogenN10.52%

X-Ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound or one of its salts be grown, X-ray crystallography would provide unambiguous proof of its molecular structure. The data obtained would be presented in a format similar to the example for a related compound shown in the table below, which details the fundamental crystallographic parameters that define the crystal's structure.

Table 2: Representative Crystallographic Data for a Related Phenylpropene Derivative (3-mercapto-1,3-diphenylprop-2-en-1-one) rsc.org
ParameterValue
Chemical FormulaC₁₅H₁₂OS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.549(5)
b (Å)7.416(4)
c (Å)13.290(5)
β (°)98.289(12)
Volume (ų)1223.9
Z (Molecules per unit cell)4

Computational Chemistry and Theoretical Studies of 3 Phenylprop 2 En 1 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. By using functionals like B3LYP and basis sets such as 6-311++G(d,p), researchers can accurately model molecular systems to predict their properties. researchgate.netscielo.org.mxjmcs.org.mx This approach is instrumental in understanding the fundamental characteristics of 3-Phenylprop-2-en-1-amine and its analogs from a theoretical standpoint.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and reactivity. For molecules with rotatable single bonds, such as those in the propenyl side chain of this compound, multiple conformations can exist. Computational methods are used to find the optimized geometry, which corresponds to the lowest energy and most stable structure.

Theoretical studies on analogous compounds like cinnamaldehyde (B126680) and cinnamic acid reveal the existence of s-cis and s-trans conformers, which differ by rotation around the single bond adjacent to the double bond. researchgate.netscielo.org.mx DFT calculations have shown that for cinnamaldehyde, the s-trans conformer is more stable, whereas for cinnamic acid, the s-cis conformer is favored in the gas phase. researchgate.netscielo.org.mx This indicates that the nature of the substituent on the side chain plays a significant role in determining the conformational preference. A similar conformational analysis for this compound would be essential to identify its most stable geometric form, which is a prerequisite for accurately predicting other molecular properties. Factors influencing conformational preferences include steric hindrance, dipole-dipole interactions, and hyperconjugation. nih.gov

Table 1: Example of Conformational Energy Differences in Analogs This table illustrates how computational methods determine the most stable conformer based on relative energy.

CompoundMore Stable Conformer (Gas Phase)Relative Energy (ΔE) of Less Stable Conformer (kJ/mol)Reference
Cinnamaldehydes-trans7.95 scielo.org.mx
Cinnamic Acids-cis2.34 scielo.org.mx

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. researchgate.net In conjugated systems like this compound, the HOMO and LUMO are typically π-type orbitals distributed across the phenyl ring and the conjugated side chain. The energies of these orbitals are used to calculate various global reactivity descriptors. irjweb.commaterialsciencejournal.org

Table 2: Global Reactivity Descriptors from FMO Analysis This table defines key chemical descriptors that can be calculated from HOMO and LUMO energies.

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom or molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the energy lowering due to maximal electron flow.

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. wolfram.com It provides a color-coded map that reveals the charge distribution and helps predict how a molecule will interact with other chemical species. mdpi.com MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

The color scheme typically ranges from red to blue, where:

Red indicates regions of negative electrostatic potential, which are electron-rich and likely sites for electrophilic attack.

Blue indicates regions of positive electrostatic potential, which are electron-poor and likely sites for nucleophilic attack.

Green and Yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group, attributed to its lone pair of electrons. researchgate.net The π-electron clouds of the phenyl ring and the C=C double bond would also exhibit negative potential. In contrast, regions of positive potential (blue) would be located around the hydrogen atoms of the amine group, making them susceptible to interaction with nucleophiles. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. nih.govwikipedia.org It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. wisc.edu

A key feature of NBO analysis is its ability to quantify intramolecular interactions, such as hyperconjugation and charge delocalization, through a second-order perturbation theory analysis of the Fock matrix. researchgate.net This analysis identifies "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions measures their strength.

Interactions between the nitrogen lone pair (n) and the antibonding π* orbital of the C=C double bond (n → π*).

Interactions between the π orbitals of the phenyl ring and the π* orbital of the double bond (π → π*).

Interactions between σ bonds and adjacent empty σ* orbitals (σ → σ*).

These hyperconjugative interactions result in the delocalization of electron density from the filled orbitals into the empty ones, which stabilizes the molecule and influences its geometry and reactivity.

DFT calculations are highly effective in predicting the vibrational and electronic spectra of molecules, which can then be compared with experimental data for validation.

Vibrational Spectra (IR and Raman): Theoretical calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of a molecule. ias.ac.in These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental IR and Raman spectra. nasa.govresearchgate.net This computational approach is crucial for assigning specific vibrational modes to the observed spectral bands, as demonstrated in studies of related molecules like cinnamyl alcohol. researchgate.net

Electronic Spectra (UV-Vis): The electronic absorption spectra of molecules can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org The calculations provide the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. For a conjugated molecule like this compound, the most intense and lowest energy absorption is typically a π → π* transition, often corresponding to the HOMO → LUMO excitation. ias.ac.in

Non-Linear Optical (NLO) Properties Prediction and Analysis

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies like optical switching, frequency conversion, and telecommunications. ajchem-a.com Computational chemistry serves as a vital tool for the rational design and screening of new NLO materials by predicting their NLO properties before synthesis. ajchem-a.com

The key NLO properties that can be calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary measure of a molecule's second-order NLO activity. Molecules that possess large β values typically have:

An extended π-conjugated system.

The presence of electron-donating and electron-accepting groups at opposite ends of the conjugated system, leading to significant intramolecular charge transfer.

A small HOMO-LUMO energy gap.

This compound features a π-conjugated system (phenyl ring and double bond) connected to an amine group, which can act as an electron donor. This molecular architecture suggests potential for NLO activity. DFT calculations can quantify the components of the polarizability and hyperpolarizability tensors, providing a theoretical assessment of its suitability as an NLO material.

Table 3: Key NLO Parameters Calculated Computationally This table outlines the important parameters used to evaluate the non-linear optical response of a molecule.

ParameterSymbolDescription
Dipole MomentμA measure of the separation of positive and negative electrical charges within a molecule (molecular polarity).
PolarizabilityαThe tendency of the molecular electron cloud to be distorted by an external electric field.
First HyperpolarizabilityβA measure of the second-order, non-linear response of a molecule to an external electric field. It is a key indicator of NLO activity.

Intermolecular Interaction Analysis in Crystal Structures

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular forces. Computational methods offer a powerful lens to dissect these interactions, providing a detailed picture of the supramolecular architecture.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification of regions involved in different types of contacts. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.

The analysis involves mapping various properties onto this surface, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, indicating regions of significant interaction. nih.gov Red spots on the dnorm surface signify strong, close contacts, often associated with hydrogen bonding, while blue regions represent weaker or longer contacts.

In studies of analogs of this compound, such as cinnamide derivatives, Hirshfeld surface analysis has revealed the prevalence of various intermolecular interactions. daneshyari.comresearchgate.net For instance, the analysis of a rhodamine B-salicylaldehyde Schiff base derivative showed that the most significant contributions to crystal packing arise from H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions. nih.gov These findings suggest that in the crystal structure of this compound, similar hydrogen bonding and van der Waals forces would play a crucial role in stabilizing the solid-state assembly.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Rhodamine B-salicylaldehyde Schiff Base Derivative

Interaction TypePercentage Contribution (%)
H···H61.5
H···C/C···H20.3
H···O/O···H11.7
H···N/N···H1.9

This table is based on data from a study on a related Schiff base derivative and is illustrative of the types of interactions that could be expected in analogs of this compound. nih.gov

Reduced Density Gradient (RDG) analysis is another powerful computational method for identifying and visualizing non-covalent interactions in molecular systems. researchgate.netchemrxiv.org This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity that highlights regions of low electron density and low density gradient, which are characteristic of non-covalent interactions.

The results of an RDG analysis are typically visualized as isosurfaces, where the color of the surface indicates the nature and strength of the interaction. researchgate.net Generally, blue surfaces represent strong attractive interactions like hydrogen bonds, green surfaces indicate weak van der Waals interactions, and red surfaces signify repulsive steric clashes.

Prediction of Thermodynamic Properties

Computational chemistry offers various methods for the prediction of thermodynamic properties of molecules, such as the heat of formation (HOF). academie-sciences.fr These predictions are vital for assessing the stability and reactivity of compounds. One common approach involves the use of isodesmic reactions, which are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This method helps in canceling out systematic errors in the calculations, leading to more accurate HOF values. academie-sciences.fr

Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to calculate the total energies of the molecules involved in the isodesmic reaction. academie-sciences.fr The enthalpy of reaction can then be determined, and by using known experimental HOF values for some of the species in the reaction, the HOF of the target molecule can be calculated.

For this compound, a suitable isodesmic reaction could be designed to calculate its heat of formation. The choice of reference compounds in the isodesmic reaction is critical for obtaining reliable results. academie-sciences.fr While specific computational studies on the thermodynamic properties of this compound are limited, the general methodologies are well-established and can be applied to this compound. researchgate.netdtu.dk Machine learning models are also emerging as a powerful tool for the rapid prediction of thermodynamic properties for a wide range of molecules. nih.govchemrxiv.org

Derivatization Strategies and Synthetic Utility of 3 Phenylprop 2 En 1 Amine

Synthesis of N-Substituted 3-Phenylprop-2-en-1-amine Derivatives

The primary amine functionality of this compound serves as a reactive handle for a variety of derivatization strategies, primarily through N-alkylation and N-acylation, to produce a diverse range of N-substituted products.

N-Alkylation Strategies: Direct alkylation and reductive amination are the two principal methods for introducing alkyl groups to the nitrogen atom of cinnamylamine (B1233655).

Direct Alkylation: This method involves the reaction of this compound with an alkyl halide. The amine acts as a nucleophile, displacing the halide in an SN2 reaction. However, a significant drawback of this approach is the potential for overalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkyl halide to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Controlling the reaction to achieve selective mono-alkylation can be challenging.

Reductive Amination: A more controlled and widely used method for preparing N-substituted derivatives is reductive amination. This process involves the condensation of an aldehyde or ketone with this compound to form an intermediate imine (or Schiff base), which is then reduced in situ to the corresponding secondary or tertiary amine. A key advantage is that the imine forms only once, preventing the runaway multiple alkylations seen in direct alkylation. Alternatively, cinnamaldehyde (B126680) can be reacted with a primary or secondary amine, followed by reduction, to yield the desired N-substituted this compound derivative. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting aldehyde.

N-Acylation Reactions: The synthesis of N-acyl derivatives (amides) of this compound is a fundamental transformation. Amides are prevalent in medicinal chemistry and materials science. This conversion is typically achieved by reacting the amine with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. Catalytic methods, for instance using acetic acid with an ester as the acyl source, provide a greener alternative for N-acylation.

Below is a table summarizing these synthetic strategies.

Strategy Reactants Typical Reagents/Conditions Product Type Key Features
Direct AlkylationThis compound + Alkyl Halide (R-X)Base (optional)N-Alkyl DerivativeProne to overalkylation, can be difficult to control for mono-substitution.
Reductive AminationThis compound + Aldehyde/KetoneNaBH₃CN, NaBH(OAc)₃, H₂/CatalystN-Alkyl DerivativeExcellent control, avoids polyalkylation, high yields.
Reductive AminationCinnamaldehyde + Primary/Secondary AmineNaBH₃CN, NaBH(OAc)₃, H₂/CatalystN-Alkyl DerivativeVersatile approach starting from the corresponding aldehyde.
N-AcylationThis compound + Acyl Chloride/AnhydrideBase (e.g., Pyridine, Triethylamine)N-Acyl Derivative (Amide)Generally high-yielding and straightforward.
N-AcylationThis compound + Carboxylic AcidCoupling agent (e.g., DCC, EDC) or catalyst (e.g., Acetic Acid)N-Acyl Derivative (Amide)Forms a stable amide bond, widely used in synthesis.

Role as a Precursor in the Synthesis of Complex Organic Molecules

This compound and its derivatives are valuable precursors for constructing more complex molecular architectures, particularly bioactive compounds and heterocyclic systems. The presence of both a nucleophilic amine and a reactive alkene moiety allows for a variety of subsequent chemical transformations.

The cinnamylamine scaffold is a key component in several pharmaceuticals. For instance, it serves as a crucial intermediate in the synthesis of the antifungal agent naftifine. smolecule.com Furthermore, scalable synthetic routes, such as those utilizing the Heck reaction, have been developed to produce a range of cinnamylamines, which are then used to synthesize drugs like abamine (B154511) and reboxetine. semanticscholar.orgresearchgate.net

Its utility extends to the synthesis of various heterocyclic compounds, which are core structures in many areas of medicinal chemistry. Cinnamylamine is a starting material for creating bioactive molecules such as pyrazines and quinazolinones. nih.gov The strategic placement of functional groups in the cinnamylamine framework enables cyclization reactions that lead to the formation of diverse ring systems. For example, palladium-catalyzed carboamination reactions can be employed to construct pyrrolidine (B122466) rings, a common motif in biologically active compounds. umich.edu

Synthesis of Chalcone-Related Derivatives and Analogues from Cinnamyl Precursors

Chalcones (1,3-diphenyl-2-propen-1-ones) and their analogues are an important class of compounds known for their wide range of biological activities. sigmaaldrich.cn While this compound itself is not a direct reactant in the most common chalcone (B49325) syntheses, its chemical precursor, cinnamaldehyde, is a cornerstone in the construction of chalcone-related structures. The term "cinnamyl precursors" directly implicates compounds derived from or related to the cinnamyl group, with cinnamaldehyde being the most prominent.

The classic method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone (B1666503) or another suitable ketone. scispace.comunair.ac.id In the context of cinnamyl precursors, cinnamaldehyde acts as the aromatic aldehyde component. Its reaction with a ketone (e.g., acetophenone) results in a vinylogous chalcone, specifically a 1,5-diphenylpenta-2,4-dien-1-one derivative, which extends the conjugated α,β-unsaturated system. nih.govrsc.orgaip.org

The general reaction scheme is as follows: Cinnamaldehyde + Ar-CO-CH₃ → (2E,4E)-1-Aryl-5-phenylpenta-2,4-dien-1-one + H₂O

This reaction allows for the synthesis of a vast library of chalcone analogues by varying the ketone component. nih.gov For example, reacting cinnamaldehyde with heteroaromatic ketones like 3-acetylpyridine (B27631) leads to the formation of azachalcones. aip.orgui.ac.idaip.org

Other cinnamyl precursors, such as cinnamoyl chloride, can also be used to synthesize chalcones through different pathways, like the Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions, further highlighting the versatility of the cinnamyl scaffold in generating these important molecules. ekb.egnih.gov

The following table details examples of chalcone-related derivatives synthesized from cinnamaldehyde.

Cinnamyl Precursor Ketone Reactant Reaction Type Product Class Reference
CinnamaldehydeAcetophenoneClaisen-Schmidt Condensation1,5-Diphenylpenta-2,4-dien-1-one rsc.org
Cinnamaldehyde2-HydroxyacetophenoneClaisen-Schmidt CondensationHydroxylated Chalcone Analogue rsc.org
Cinnamaldehyde3-AcetylpyridineClaisen-Schmidt CondensationAzachalcone Derivative aip.org
CinnamaldehydeVarious Pyridinyl, Thiophenyl, Furanyl, and Pyrrolyl ketonesClaisen-Schmidt CondensationHeterocyclic Chalcone Analogues nih.gov

Polymerization Applications

The chemical structure of this compound and its precursors offers potential for applications in material science and polymer chemistry. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimines, while the vinyl group can undergo addition polymerization.

Research has explored the incorporation of cinnamylamine derivatives into polymers to develop materials with specific properties. smolecule.com More commonly, its precursor, cinnamaldehyde, is utilized due to the high reactivity of its α,β-unsaturated aldehyde group. Cinnamaldehyde can be conjugated to existing polymer backbones or used as a monomer in polymerization reactions. mdpi.com

For example, the primary amine groups of polymers can react with the aldehyde of cinnamaldehyde to form Schiff base (imine) linkages. This reaction can be used to graft cinnamaldehyde onto polymers like chitosan, introducing new functionalities and creating materials with potential biomedical applications, such as controlled-release systems. The resulting imine bond is often pH-sensitive, allowing for the design of stimuli-responsive materials. mdpi.com

Stereochemical Control in 3 Phenylprop 2 En 1 Amine Synthesis

Enantioselective Synthesis Approaches

The creation of a chiral center at the C1 position of 3-phenylprop-2-en-1-amine with a high degree of enantiomeric excess (e.e.) is a significant focus of synthetic efforts. This is primarily achieved through asymmetric catalysis and enzyme-mediated transformations.

Transition metal-catalyzed asymmetric allylic amination (AAA) stands out as a powerful method for the enantioselective synthesis of chiral amines. Palladium and iridium complexes, in conjunction with chiral ligands, are frequently employed to catalyze the reaction between a cinnamyl-type substrate and an amine source.

Palladium-catalyzed AAA has been extensively studied, with the enantioselectivity being highly dependent on the nature of the chiral ligand. P,olefin-type chiral ligands, which possess both a phosphine and an olefin moiety, have shown considerable success. For instance, chiral ligands with C–N bond axial chirality have been implemented in the Pd-catalyzed asymmetric allylic amination of allylic esters, yielding products with good-to-high enantioselectivity. nih.gov Specifically, a P,olefin-type chiral ligand incorporating a cinnamoyl group has been reported to be effective in the Pd-catalyzed asymmetric allylic substitution of allylic esters with various nucleophiles, achieving up to 95% e.e. nih.gov The mechanism generally involves the formation of a π-allyl palladium intermediate, with the chiral ligand directing the nucleophilic attack of the amine to one of the enantiotopic termini of the allyl system.

Chiral phosphoramidites represent another class of privileged ligands for asymmetric catalysis. In the context of iridium-catalyzed AAA, these ligands have enabled the highly regio- and enantioselective amination of achiral allylic esters. acs.org For example, the reaction of (E)-cinnamyl acetate with benzylamine, catalyzed by an iridium complex of a chiral phosphoramidite, can produce the branched allylic amine with excellent enantioselectivity (up to 95% e.e.). acs.org

Table 1: Asymmetric Catalysis in the Synthesis of this compound Analogs
Catalyst PrecursorChiral LigandSubstrateNucleophileYield (%)e.e. (%)
[Pd(allyl)Cl]₂(aR)-(−)-P,olefin ligand1,3-Diphenylallyl acetateIsatin9595
[Ir(cod)Cl]₂(Ra,RC,RC)-Phosphoramidite(E)-Cinnamyl acetateBenzylamine8796

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes, particularly transaminases, have been successfully utilized for the asymmetric synthesis of this compound.

ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. nih.gov The asymmetric synthesis of this compound can be achieved via the reductive amination of cinnamaldehyde (B126680). This transformation can be accomplished using whole-cell biocatalysts expressing a suitable ω-TA. To drive the reaction equilibrium towards the desired amine product, various strategies are employed, such as using an excess of the amine donor (e.g., L-alanine or isopropylamine) or removing the ketone byproduct. scienceopen.com

Recent advancements have focused on improving the efficiency and substrate scope of ω-TAs through protein engineering. By modifying key amino acid residues in the active site, the catalytic activity and enantioselectivity of these enzymes can be enhanced. nih.gov For example, saturation mutagenesis of a ω-transaminase from Chromobacterium violaceum (Cv-ωTA) at key residues identified through molecular docking has led to variants with improved conversion rates for the synthesis of cinnamylamine (B1233655) from cinnamaldehyde. nih.gov

Lipases are another class of enzymes that can be employed for the enantioselective synthesis of chiral amines, typically through the kinetic resolution of a racemic mixture. In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the acylated product, both in high enantiomeric purity. While this method is effective, the maximum theoretical yield for a single enantiomer is 50%.

Table 2: Enzyme-Mediated Synthesis of Chiral Amines
EnzymeReaction TypeSubstrateAmine DonorConversion (%)e.e. (%)
ω-Transaminase (engineered Cv-ωTA)Asymmetric SynthesisCinnamaldehydeL-AlanineHigh>99
Lipase (e.g., from Candida antarctica)Kinetic Resolutionrac-3-Phenylprop-2-en-1-amine-~50>99 (for both enantiomers)

Regioselective Synthesis Strategies

In the context of allylic amination of cinnamyl derivatives, two regioisomeric products can be formed: the branched (1,3-disubstituted) and the linear (1,1-disubstituted) amine. For the synthesis of this compound, the branched product is desired. While palladium catalysts often favor the formation of the linear product, iridium catalysts have emerged as a powerful tool for achieving high regioselectivity for the branched isomer.

Iridium-catalyzed allylic amination, particularly with phosphoramidite ligands, has been shown to provide excellent regioselectivity for the formation of branched allylic amines from achiral allylic esters. acs.orgorganic-chemistry.org The reaction of (E)-cinnamyl carbonates or acetates with various amines in the presence of an iridium-phosphoramidite complex can yield the branched amine with high selectivity. acs.org The choice of solvent can also play a crucial role, with solvents like THF often providing a good balance of reaction rate and selectivity. acs.org

Furthermore, iridium catalysts have been shown to facilitate the hydroamination of allylic acetates, leading to the formation of 1,3-aminoalcohols with high regioselectivity, which can be precursors to the desired amine. nih.gov This ester-directed regioselectivity is believed to proceed through a mechanism involving chelation of the iridium catalyst by the acetate carbonyl and the olefin. nih.gov

Control of E/Z Stereochemistry of the Alkene Moiety

The geometry of the carbon-carbon double bond in this compound, designated as either E (entgegen) or Z (zusammen), is another important stereochemical feature. While the trans or E-isomer is generally more stable and more commonly synthesized, methods to selectively prepare the Z-isomer are also of interest.

One strategy to control the E/Z stereochemistry involves the photoisomerization of the more stable E-isomer to the Z-isomer. This can be achieved using a photosensitizer and a light source. For example, a recycling photoreactor system has been developed for the efficient conversion of E-cinnamamides to their Z-isomers. tus.ac.jp This method utilizes a photosensitizer that promotes rapid photoisomerization, and the desired Z-isomer is continuously separated from the reaction mixture, driving the equilibrium towards its formation. tus.ac.jp While this has been demonstrated for cinnamamides, the principle is applicable to other cinnamyl derivatives.

Another approach involves the stereoselective synthesis of vinyl halides with a defined E or Z geometry, which can then be converted to the desired amine. For instance, the copper-catalyzed coupling of E- or Z-vinyl iodides with formamide, followed by dehydration, has been used to synthesize E- and Z-isocyanoalkenes with high stereochemical fidelity. nsf.gov A similar strategy could potentially be adapted for the synthesis of this compound, where the stereochemistry of the starting vinyl halide dictates the E/Z geometry of the final product.

Sustainable Synthesis Approaches for 3 Phenylprop 2 En 1 Amine

Application of Green Chemistry Principles in Synthetic Design

The design of synthetic routes for 3-phenylprop-2-en-1-amine is increasingly guided by the core principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. primescholars.comnih.gov A key aspect of this is the move away from traditional chemical syntheses that may require high temperatures, high pressures, and metal catalysts. nih.gov

A significant green innovation is the use of renewable, biomass-derivable starting materials. nih.govacs.org For instance, cinnamic acid and its derivatives, which serve as precursors for this compound, can be sustainably sourced from biomass. nih.govacs.org This aligns with the green chemistry principle of using renewable feedstocks over finite petrochemical resources. By designing synthetic pathways that begin with these renewable compounds, chemists can create a more sustainable lifecycle for the final product. This approach represents an environmentally benign and sustainable method for producing allylic amine frameworks while avoiding harsh reaction conditions. nih.govacs.org

Furthermore, the application of catalytic processes, particularly biocatalysis, is central to the green synthetic design. nih.gov Enzymes operate under mild conditions, are biodegradable, and can exhibit high selectivity, thereby reducing the formation of unwanted byproducts and simplifying purification processes. This catalytic approach is a cornerstone of designing safer and more efficient chemical processes. nih.gov

Biocatalysis in Aqueous Media and Mild Reaction Conditions

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of this compound. nih.govnih.gov This method utilizes enzymes or whole microbial cells to catalyze chemical transformations in aqueous environments under mild temperature and pH conditions, offering considerable advantages in terms of environmental and safety impacts over conventional chemical methods. nih.gov

A prominent biocatalytic route involves a two-step enzymatic cascade within an engineered microorganism, typically Escherichia coli. nih.gov

Step 1: Aldehyde Formation: A carboxylic acid reductase (CAR) enzyme converts a precursor like cinnamic acid into the intermediate, cinnamaldehyde (B126680). nih.govnih.gov The enzyme NcCAR from Neurospora crassa has been effectively used for this purpose. nih.govnih.gov

Step 2: Amination: The cinnamaldehyde is then converted to this compound. This step can be catalyzed by either a transaminase (TA) or a reductive aminase (RedAm). nih.govnih.gov Transaminases, such as ω-transaminases from Chromobacterium violaceum (Cv-ωTA) and Ochrobactrum anthropi (OATA), have been shown to be effective biocatalysts for this stereoselective amination. nih.govnih.gov

To optimize this process, metabolic engineering strategies are employed. For example, E. coli strains can be modified to reduce the activity of endogenous enzymes that would otherwise convert the cinnamaldehyde intermediate into the byproduct cinnamyl alcohol. nih.govresearchgate.net Researchers have also improved yields by regulating cofactor supply (PLP and NADPH) and optimizing the expression of the catalytic enzymes. nih.govnih.gov These whole-cell biocatalysis systems operate as efficient one-pot processes, converting cinnamic acid directly to this compound. nih.gov Through such metabolic regulation and process optimization, researchers have reported product yields as high as 1.2 g/L (90% yield). nih.gov

Biocatalytic Synthesis of this compound
Enzyme SystemPrecursorHost OrganismKey FeaturesReported YieldReference
NcCAR + Cv-ωTA (mutant Y168G)Cinnamic AcidEngineered E. coli (RARE strain)Optimization of cofactor supply (PLP, NADPH). Saturation mutagenesis of transaminase to shift reaction equilibrium.523.15 mg/L nih.gov
ncCAR + OATACinnamic AcidMetabolically Engineered E. coliMetabolic regulation via transcription factor (arcA) knockout to balance enzyme activity and reduce toxic intermediate accumulation.1.2 g/L (90% yield) nih.gov
CAR + Reductive Aminase (pIR23 or BacRedAm)Cinnamic AcidsIn vitro (one-pot system)Uses renewable cinnamic acids for N-allylation of various amines, preserving the C=C double bond.Up to 94% conversion nih.govacs.org

Atom Economy and Waste Reduction in Synthetic Routes

The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product, is a fundamental principle of green chemistry. primescholars.comjocpr.comskpharmteco.com Synthetic routes with high atom economy are inherently less wasteful. nih.gov

Biocatalytic routes to this compound demonstrate superior atom economy compared to many traditional chemical syntheses. The enzymatic conversion of cinnamaldehyde to the target amine using a transaminase is a prime example. In this reaction, an amine donor (like alanine) provides the amino group, generating a simple co-product (pyruvate) that can be metabolized by the cell. uab.cat This contrasts sharply with classical methods like the Gabriel synthesis, which is known for its extremely low atom economy due to the formation of stoichiometric quantities of phthalic acid derivatives as byproducts. primescholars.com

Waste reduction in these sustainable routes is achieved through several mechanisms:

Use of Water as a Solvent: Biocatalytic reactions are performed in aqueous media, eliminating the need for volatile and often hazardous organic solvents that are common in traditional organic synthesis. nih.gov

Mild Reaction Conditions: Operating at or near ambient temperature and pressure significantly reduces energy consumption and the associated environmental impact. nih.gov

Biodegradable Catalysts: Enzymes and whole cells are biodegradable catalysts, avoiding the use of heavy metal catalysts that can contaminate products and waste streams. nih.gov

One-Pot Processes: Whole-cell biocatalysis allows for multi-step syntheses to occur in a single vessel, which avoids the waste generated during the isolation and purification of intermediates. nih.gov

Comparison of Synthetic Approaches
FeatureTraditional Chemical SynthesisBiocatalytic Synthesis
Catalyst Often uses metal catalysts (e.g., Co, Cu). nih.govBiodegradable enzymes/whole cells. nih.gov
Solvent Typically organic solvents (e.g., methanol). nih.govAqueous media (water). nih.gov
Conditions Often requires high temperature and/or pressure. nih.govMild (ambient) temperature and pressure. nih.govnih.gov
Waste Profile Can generate hazardous metal and solvent waste; often lower atom economy. primescholars.comMinimal hazardous waste; higher atom economy and reduced energy consumption. nih.govnih.gov
Feedstock Petrochemical-based.Can utilize renewable, biomass-derived feedstocks. nih.govacs.org

By integrating these principles, the synthesis of this compound is shifting towards processes that are not only efficient but also environmentally responsible, aligning with the broader goals of sustainable industrial chemistry. nih.gov

Future Directions and Emerging Research Avenues for 3 Phenylprop 2 En 1 Amine

Exploration of Novel Catalytic Systems for Enhanced Efficiency

The drive for greener and more efficient chemical production is steering research away from conventional synthesis routes toward innovative catalytic systems. For 3-Phenylprop-2-en-1-amine, this involves exploring both biocatalysis and advanced chemocatalysis.

Biocatalytic Synthesis: A significant emerging avenue is the use of enzymes as catalysts. Specifically, ω-transaminases have been identified as effective biocatalysts for the stereoselective amination of cinnamaldehyde (B126680) to produce cinnamylamine (B1233655). nih.gov This biocatalytic approach offers numerous advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and reduced environmental impact. nih.govresearchgate.net

Future research in this area will likely focus on:

Protein Engineering: Modifying and designing transaminases, such as ω-transaminase from Chromobacterium violaceum (Cv-ωTA), to enhance their catalytic efficiency, stability, and substrate scope. nih.gov

Metabolic Engineering: Optimizing the host organisms (e.g., Escherichia coli) used for whole-cell biocatalysis. researchgate.netresearchgate.net This includes regulating metabolic pathways to increase the supply of necessary cofactors like NADPH and to minimize the formation of by-products such as cinnamyl alcohol. nih.govnih.gov Research has shown that knockout of specific transcription factors can increase the fluxes of NADPH and ATP, thereby improving the yield of cinnamylamine. nih.govresearchgate.netnih.gov

Advanced Chemocatalytic Systems: Parallel to biocatalysis, advances in organometallic and heterogeneous catalysis offer promising pathways for more efficient synthesis of allylic amines.

Novel Metal Catalysts: The development of catalysts based on earth-abundant metals like nickel and molybdenum provides a cost-effective and sustainable alternative to palladium for allylic amination reactions. nih.govorganic-chemistry.org These systems can enable modular, multicomponent reactions to build complex allylic amines from simple precursors. rsc.org

Heterogeneous Catalysis: The use of solid catalysts, such as molybdenum trioxide on a titanium dioxide support (MoO₃/TiO₂), facilitates easier separation and catalyst recycling, which is crucial for industrial applications. organic-chemistry.org

Catalytic SystemFocus AreaPotential Advantage for this compound Synthesis
Biocatalysis Protein & Metabolic EngineeringMild conditions, high selectivity, sustainability, reduced waste. nih.govnih.gov
Chemocatalysis Earth-Abundant Metal CatalystsLower cost, modular synthesis of derivatives. nih.govorganic-chemistry.org
Heterogeneous Catalysis Solid-Supported CatalystsCatalyst reusability, simplified purification. organic-chemistry.org

Advanced Computational Modeling for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for accelerating research and development, allowing scientists to predict reaction outcomes and design experiments more intelligently.

For the synthesis of this compound and its derivatives, computational modeling offers several key benefits:

Mechanism Elucidation: Techniques like Density Functional Theory (DFT) are instrumental in investigating the complex mechanisms of catalytic reactions, such as palladium-catalyzed allylic amination. cdnsciencepub.comnih.gov By modeling reaction pathways and transition states, researchers can understand the factors controlling selectivity and catalyst activity, which is crucial for designing improved catalytic systems. researchgate.net

Catalyst Design: In biocatalysis, molecular docking simulations are used to model the interaction between a substrate (cinnamaldehyde) and the active site of an enzyme (transaminase). nih.gov These insights guide the rational design of enzyme mutants with enhanced catalytic efficiency.

Predictive Screening: Computational models can be developed to prescreen potential reactants and catalysts, predicting their viability and potential yield before any experiments are conducted. mit.edu This trial-and-error reduction can significantly speed up the discovery of new synthetic routes and novel derivatives.

Integration with Flow Chemistry and Automation for Scalable Production

To translate laboratory-scale innovations into industrial-scale production, modern process engineering relies heavily on flow chemistry and automation. This represents a major future direction for the manufacturing of this compound.

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers substantial advantages over traditional batch methods, including superior heat and mass transfer, enhanced safety, improved reproducibility, and easier scalability. rsc.orgnih.gov

Key research and development avenues include:

Continuous-Flow Biocatalysis: Implementing immobilized enzymes, such as transaminases, in packed-bed reactors for the continuous production of cinnamylamine. researchgate.net This approach not only allows for the reuse of the expensive biocatalyst but also enables uninterrupted production and simplified product isolation. mdpi.com

Automated Synthesis Platforms: Combining flow chemistry with automated systems allows for high-throughput reaction optimization and the rapid generation of compound libraries. syrris.comrsc.org Such systems can automatically vary reaction parameters like temperature, flow rate, and reagent stoichiometry to quickly identify optimal conditions for synthesis. soci.org This is particularly valuable for exploring the synthesis of novel this compound derivatives. syrris.com

Telescoped Synthesis: Flow chemistry facilitates the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. rsc.orgmdpi.com This dramatically increases efficiency and reduces waste, offering a streamlined path to producing complex molecules derived from cinnamylamine.

Design and Synthesis of Structurally Novel this compound Derivatives

This compound is a valuable building block for creating a wide array of more complex molecules with potentially useful biological or material properties. nih.gov Future research will increasingly focus on the rational design and efficient synthesis of novel derivatives.

Pharmacologically Active Compounds: A primary driver for synthesizing new derivatives is the search for new therapeutic agents. By modifying the core structure, researchers have already developed:

Cinnamamides: Formed by acylating the amine group, these derivatives have been investigated for a range of activities, including antidepressant, anti-inflammatory, and antioxidant properties. ashdin.comnih.govresearchgate.net

Schiff Bases: Condensation of the amine with various aldehydes yields Schiff base derivatives that have demonstrated promising antibacterial activity. researchgate.net

Advanced Synthetic Methodologies: Emerging synthetic methods are enabling the creation of greater molecular diversity. Multicomponent reactions, often catalyzed by metals like nickel, allow for the one-step synthesis of architecturally complex allylic amines from simple, readily available starting materials. nih.govrsc.org This modular approach is ideal for rapidly generating libraries of novel this compound derivatives for screening.

Expanding Applications in Advanced Materials Science, such as Non-Linear Optical Materials

An exciting and forward-looking research area is the application of this compound derivatives in materials science, particularly in the field of non-linear optics (NLO). NLO materials are crucial for modern technologies like optical data storage, image processing, and optical switching. nih.gov

The potential for this compound in this field stems from its structural similarity to chalcones, a well-studied class of organic NLO materials. nitk.ac.inoptica.org Key factors include:

π-Conjugated Structure: The core structure of this compound features a conjugated system of alternating single and double bonds that allows for electron delocalization, a prerequisite for NLO activity. nih.govrsc.org

Charge-Transfer Characteristics: Chalcones and similar molecules often exhibit strong NLO responses due to an intramolecular charge-transfer mechanism from an electron-donating group to an electron-accepting group through the π-conjugated bridge. nitk.ac.in The amine group in this compound is a natural electron donor. By synthesizing derivatives that incorporate a strong electron-accepting group on the phenyl ring, it is possible to create molecules with a pronounced "push-pull" electronic structure, which is known to enhance NLO properties.

Tunability: The versatility of organic synthesis allows for the fine-tuning of NLO properties by systematically modifying the molecular structure, such as altering the substituents on the aromatic ring. optica.org

Future research will involve the targeted design, synthesis, and characterization of novel this compound derivatives to maximize their second and third-order NLO responses, paving the way for their use in next-generation optoelectronic devices. rsc.orgaip.org

Q & A

Q. What safety protocols should be followed when handling 3-Phenylprop-2-en-1-amine in laboratory settings?

Researchers must wear personal protective equipment (PPE), including gloves, protective eyewear, and lab coats, to avoid skin contact or inhalation. Experimental waste should be segregated and disposed of through certified hazardous waste management services. Safety Data Sheets (SDS) recommend immediate medical consultation in case of exposure .

Q. What is a standard synthetic route for this compound?

A common method involves phthalimide deprotection: (1) React phthalimide with cinnamyl bromide to form 612-cinnamylisoindoline-1,3-dione, (2) Deprotect using hydrazine hydrate to yield the amine. The product is characterized by 1H^1H NMR (δ 4.47 ppm for CH2_2) and IR spectroscopy (peaks at 1770 cm1^{-1} for carbonyl groups). Typical yields are ~47% .

Q. How can researchers confirm the structural identity of this compound derivatives?

Use a combination of 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy. For crystalline derivatives, X-ray crystallography with software like SHELXL or ORTEP-3 provides unambiguous confirmation. Cross-reference spectral data with published benchmarks (e.g., HRMS [M + Na]+^+ = 286.0838) .

Advanced Research Questions

Q. How can computational methods like DFT enhance the study of this compound’s electronic properties?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties, such as ionization potentials and electron affinities. Validate computational results against experimental atomization energies (average deviation ≤2.4 kcal/mol) to ensure reliability .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data for this compound derivatives?

  • Experimental Design: Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, adjusting stoichiometry in amide coupling reactions improved yields from 13% to 21% in related oxazole derivatives .
  • Data Analysis: Use HPLC (≥96% purity thresholds) and replicate experiments to identify outliers. For spectral discrepancies, employ 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

  • Steric and Electronic Control: Introduce directing groups (e.g., boronates) to guide cross-coupling reactions.
  • Computational Modeling: Pre-screen reaction pathways using DFT to predict favorable sites for electrophilic/nucleophilic attack. For example, the allylic amine group’s electron density influences reactivity in Michael additions .

Q. What advanced techniques are recommended for studying this compound’s solid-state behavior?

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolve molecular packing and hydrogen-bonding networks. SHELXL refinement tools are critical for analyzing twinned or high-symmetry crystals .
  • Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for hydrochloride salts, which decompose above 200°C .

Methodological Resources

  • Spectral Databases: PubChem provides canonical SMILES (InChIKey: UISXCPIUCNRCAA-DDNJXNFVSA-N) and synthetic routes for derivatives .
  • Software Tools:
    • SHELX Suite: For crystallographic refinement and structure solution .
    • ORTEP-3: Generate publication-quality thermal ellipsoid plots .
    • DFT Packages (e.g., Gaussian): Optimize geometries and calculate frontier molecular orbitals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.